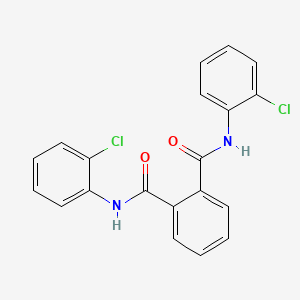![molecular formula C22H19ClN2O3S2 B12128675 N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5',4'-6,5]thiino [3,4-c]chroman-9-yl))acetamide](/img/structure/B12128675.png)
N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5',4'-6,5]thiino [3,4-c]chroman-9-yl))acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5’,4’-6,5]thiino [3,4-c]chroman-9-yl))acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a thiazolino-thiino-chroman core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5’,4’-6,5]thiino [3,4-c]chroman-9-yl))acetamide typically involves multiple steps. One common approach is to start with the preparation of the thiazolino-thiino-chroman core, followed by the introduction of the chlorophenyl group and the acetamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5’,4’-6,5]thiino [3,4-c]chroman-9-yl))acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5’,4’-6,5]thiino [3,4-c]chroman-9-yl))acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5’,4’-6,5]thiino [3,4-c]chroman-9-yl))acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5’,4’-6,5]thiino [3,4-c]chroman-9-yl))acetamide include:
- N-(4-chlorophenyl)-1-adamantane carboxamide
- N-(4-chlorophenyl)-2-(4-morpholinyl)acetamide
- N-(4-chlorophenyl)-2-(trifluoromethoxy)acetamide
Uniqueness
What sets N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5’,4’-6,5]thiino [3,4-c]chroman-9-yl))acetamide apart is its unique thiazolino-thiino-chroman core, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19ClN2O3S2 |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(10-methyl-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetamide |
InChI |
InChI=1S/C22H19ClN2O3S2/c1-22-11-28-16-5-3-2-4-15(16)18(22)19-20(29-12-22)25(21(27)30-19)10-17(26)24-14-8-6-13(23)7-9-14/h2-9,18H,10-12H2,1H3,(H,24,26) |
InChI Key |
BVANEJXGXOAGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC3=CC=CC=C3C1C4=C(N(C(=O)S4)CC(=O)NC5=CC=C(C=C5)Cl)SC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-1-Benzopyran-3-carboxylic acid, 7-[(4-methylphenyl)methoxy]-2-oxo-, ethyl ester](/img/structure/B12128592.png)
![3,4-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12128597.png)
![2-ethoxy-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate](/img/structure/B12128598.png)
![3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B12128605.png)
![(3Z)-1-heptyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12128608.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B12128612.png)
![(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128615.png)
}-N-(4-ethoxyphen yl)acetamide](/img/structure/B12128616.png)
![(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one](/img/structure/B12128618.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12128639.png)
![N-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B12128644.png)

![1-(2-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128662.png)
![Methyl 4-[(morpholine-4-carbonyl)amino]benzoate](/img/structure/B12128669.png)
